Ethyl 3-amino-2,4-dichlorobenzoate

Catalog No.
S14091772
CAS No.
M.F
C9H9Cl2NO2
M. Wt
234.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-2,4-dichlorobenzoate

Product Name

Ethyl 3-amino-2,4-dichlorobenzoate

IUPAC Name

ethyl 3-amino-2,4-dichlorobenzoate

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2,12H2,1H3

InChI Key

NQUHXNNMHSGXGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)N)Cl

Ethyl 3-amino-2,4-dichlorobenzoate is an organic compound characterized by the molecular formula C9H9Cl2NO2C_9H_9Cl_2NO_2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with chlorine atoms, and an amino group is located at position 3. The compound features an ethyl ester group attached to the carboxyl group of the benzoic acid, contributing to its unique chemical properties and potential applications in various fields.

  • Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxyl or alkoxy groups.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

  • Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
  • Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Major Products

  • Substitution: Formation of ethyl 3-hydroxy-2,4-dichlorobenzoate.
  • Reduction: Formation of ethyl 3-amino-2,4-dichlorobenzoate.
  • Oxidation: Formation of ethyl 3-nitro-2,4-dichlorobenzoate.

Ethyl 3-amino-2,4-dichlorobenzoate has garnered interest for its biological activity. It has been studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways. Its structural characteristics enable it to interact with various biological targets, potentially modulating enzyme functions. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting substrate access and reducing enzymatic activity.

The synthesis of ethyl 3-amino-2,4-dichlorobenzoate typically involves the esterification of 3-amino-2,4-dichlorobenzoic acid with ethanol in the presence of a catalyst, such as sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability. These methods allow for precise control over reaction conditions and can lead to higher yields. Additionally, there is ongoing research into using more environmentally friendly catalysts and solvents to make the production process more sustainable.

Ethyl 3-amino-2,4-dichlorobenzoate has several applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Explored for its potential role in studying enzyme inhibition and metabolic pathways.
  • Medicine: Investigated for its pharmaceutical potential, particularly in developing antimicrobial or anti-inflammatory agents.
  • Industry: Utilized in producing specialty chemicals and materials with specific properties.

Research into the interactions of ethyl 3-amino-2,4-dichlorobenzoate with biological targets has revealed its potential as an enzyme inhibitor. The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. This characteristic is significant for developing therapeutic agents targeting specific biochemical pathways.

Ethyl 3-amino-2,4-dichlorobenzoate can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-amino-3,5-dichlorobenzoateDifferent positions of chlorine and amino groupsVariation in reactivity due to different substitution patterns
Ethyl 3-amino-2,5-dichlorobenzoateDifferent positions of chlorine atomsInfluences biological activity and chemical reactivity
Ethyl 3-amino-4-chlorobenzoateContains only one chlorine atomSimpler structure; fewer potential interactions compared to others

The uniqueness of ethyl 3-amino-2,4-dichlorobenzoate lies in its specific substitution pattern on the benzene ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to distinct chemical and biological properties compared to its analogs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.0010339 g/mol

Monoisotopic Mass

233.0010339 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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